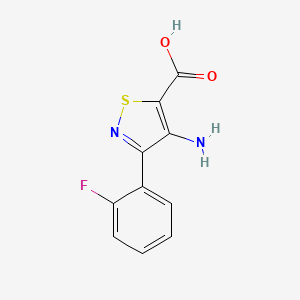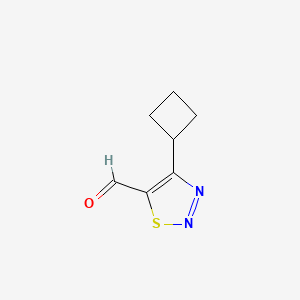
3-Difluoromethanesulfonylpyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Difluoromethanesulfonylpyrrolidine hydrochloride is a chemical compound with the molecular formula C5H9ClF2NO2S. It is commonly used in pharmaceutical research and development due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Difluoromethanesulfonylpyrrolidine hydrochloride typically involves the reaction of pyrrolidine with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or distillation to achieve the required quality standards .
Análisis De Reacciones Químicas
Types of Reactions
3-Difluoromethanesulfonylpyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: It can be reduced to form simpler compounds.
Substitution: It can undergo nucleophilic substitution reactions where the difluoromethanesulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include various sulfonyl derivatives, reduced compounds, and substituted pyrrolidine derivatives. These products have significant applications in pharmaceutical and chemical research .
Aplicaciones Científicas De Investigación
3-Difluoromethanesulfonylpyrrolidine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its key applications include:
Chemistry: It is used as a reagent in organic synthesis to introduce the difluoromethanesulfonyl group into target molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of new pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Difluoromethanesulfonylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of their functions. This compound can also modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 3-Difluoromethanesulfonylpyrrolidine hydrochloride include:
- 3-Methanesulfonylpyrrolidine hydrochloride
- 3-Trifluoromethanesulfonylpyrrolidine hydrochloride
- 3-Chloromethanesulfonylpyrrolidine hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its unique difluoromethanesulfonyl group, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications where other sulfonyl derivatives may not be as effective .
Propiedades
Fórmula molecular |
C5H10ClF2NO2S |
|---|---|
Peso molecular |
221.65 g/mol |
Nombre IUPAC |
3-(difluoromethylsulfonyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H9F2NO2S.ClH/c6-5(7)11(9,10)4-1-2-8-3-4;/h4-5,8H,1-3H2;1H |
Clave InChI |
ISWLQLJVQHHPGQ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1S(=O)(=O)C(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride](/img/structure/B15307505.png)


![1H,2H,3H-pyrrolo[2,3-b]pyridin-5-olhydrochloride](/img/structure/B15307522.png)





